molecular formula C19H22N4O4S2 B11028032 N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11028032
M. Wt: 434.5 g/mol
InChI Key: COOUGESYAADVAJ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrolidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and pyrrolidine intermediates. The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The pyrrolidine ring can be prepared via the cyclization of γ-amino acids or through the reduction of pyrrolidones.

The final step involves the coupling of the thiazole and pyrrolidine intermediates with a sulfonyl chloride derivative under basic conditions to form the desired compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide, also known by various synonyms such as NGI-1 and ML414, is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The molecular formula for this compound is C17H22N4O3S2C_{17}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of 394.5 g/mol. The structure includes a thiazole moiety, which is known for its versatility in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anti-inflammatory Activity

Research has indicated that compounds containing thiazole rings exhibit significant anti-inflammatory properties. For instance, derivatives similar to N-(5-methyl-1,3-thiazol-2-yl)-5-oxo have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. A study demonstrated that certain thiazole derivatives exhibited IC50 values significantly lower than traditional COX inhibitors like Rofecoxib and Celecoxib .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. For example:

  • Case Study 1 : In a study involving human lung adenocarcinoma cells (A549), compounds with similar structural features showed IC50 values indicating potent cytotoxicity . The presence of the thiazole ring was essential for enhancing activity against cancer cell lines.
  • Case Study 2 : Another research highlighted that modifications to the phenyl and thiazole rings significantly influenced the anticancer efficacy, with some derivatives showing better selectivity against cancer cells compared to normal cells .

The proposed mechanism for the biological activity of this compound involves:

  • Interaction with specific receptors or enzymes involved in inflammatory pathways.
  • Induction of apoptosis in cancer cells through modulation of key signaling pathways.

Data Tables

Activity Type IC50 Value (µM) Reference
COX-II Inhibition0.011Eren et al., 2023
Anticancer (A549 cells)< 10Evren et al., 2019
Anticancer (HCT-15 cells)< 20PMC9268695

Properties

Molecular Formula

C19H22N4O4S2

Molecular Weight

434.5 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H22N4O4S2/c1-13-11-20-19(28-13)21-18(25)14-10-17(24)23(12-14)15-4-6-16(7-5-15)29(26,27)22-8-2-3-9-22/h4-7,11,14H,2-3,8-10,12H2,1H3,(H,20,21,25)

InChI Key

COOUGESYAADVAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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